

Application Notes and Protocols: Long-Term Potentiation Induction with Rapastinel Acetate

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Compound of Interest

Compound Name: Rapastinel acetate

Cat. No.: B12764501

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Introduction

Rapastinel acetate, formerly known as GLYX-13, is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that has been investigated for its rapid-acting antidepressant and cognitive-enhancing effects. [1][2] Unlike traditional antidepressants, Rapastinel modulates the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity, learning, and memory. [2][3] These application notes provide detailed protocols for inducing long-term potentiation (LTP), a cellular correlate of learning and memory, using **Rapastinel acetate**. The information is intended for researchers in neuroscience and professionals in drug development exploring novel glutamatergic modulators.

Rapastinel was initially characterized as a glycine-site partial agonist of the NMDAR. [2] However, more recent evidence suggests it acts as a positive allosteric modulator at a novel site on the NMDAR, independent of the glycine co-agonist site. This modulation enhances NMDAR function, particularly involving GluN2B-containing receptors, leading to the facilitation of LTP. The antidepressant and cognitive-enhancing effects of Rapastinel are believed to be mediated by this enhancement of synaptic plasticity. Although it showed promise in early clinical trials, Rapastinel did not meet its primary endpoints in Phase 3 trials for major depressive disorder.

Data Presentation

The following tables summarize quantitative data from preclinical studies on the effects of **Rapastinel acetate** on LTP induction.

Table 1: In Vitro Efficacy of **Rapastinel Acetate** on LTP Induction

Preparation	Brain Region	Rapastinel Concentration	Effect on LTP	Reference
Rat Hippocampal Slices	Schaffer collateral-CA1	1 μ M	Enhanced LTP magnitude	
Rat Medial Prefrontal Cortex Slices	Layer III/IV	100 nM	Maximally enhanced LTP magnitude	
Rat Medial Prefrontal Cortex Slices	Layer III/IV	1 μ M	Reduced LTP magnitude	

Note: Rapastinel exhibits a biphasic, or inverted U-shaped, dose-response curve on LTP induction in vitro.

Table 2: In Vivo Efficacy of **Rapastinel Acetate** on Ex Vivo LTP Induction

Animal Model	Brain Region	Rapastinel Dosage (Intravenous)	Time Point of Ex Vivo Slice Preparation	Effect on LTP	Reference
2-3 month old male Sprague-Dawley rats	Hippocampus (Schaffer collateral-CA1)	3 mg/kg	24 hours post-dosing	Significantly enhanced LTP magnitude	
2-3 month old male Sprague-Dawley rats	Hippocampus (Schaffer collateral-CA1)	3 mg/kg	1 week post-dosing	Significantly enhanced LTP magnitude	
2-3 month old male Sprague-Dawley rats	Hippocampus (Schaffer collateral-CA1)	3 mg/kg	2 and 4 weeks post-dosing	No significant enhancement of LTP	
2-3 month old male Sprague-Dawley rats	Medial Prefrontal Cortex	3 mg/kg	24 hours post-dosing	Increased LTP magnitude	

Note: The effects of a single in vivo dose of Rapastinel on LTP facilitation can persist for up to two weeks.

Experimental Protocols

In Vitro LTP Induction in Rat Medial Prefrontal Cortex Slices

This protocol is adapted from studies demonstrating the direct effects of Rapastinel on synaptic plasticity.

1. Slice Preparation:

- Anesthetize an adult male Sprague-Dawley rat and decapitate.

- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).
- Prepare 400 µm thick coronal slices containing the medial prefrontal cortex (mPFC) using a vibratome.
- Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

2. Electrophysiological Recording:

- Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- Place a stimulating electrode in layer II/III and a recording electrode in layer V of the prelimbic cortex.
- Record field excitatory postsynaptic potentials (fEPSPs).
- Establish a stable baseline recording of fEPSP slope for at least 15 minutes.

3. Rapastinel Application and LTP Induction:

- Bath-apply **Rapastinel acetate** at the desired concentration (e.g., 100 nM for maximal enhancement) for 20-30 minutes prior to LTP induction.
- Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta burst stimulation (TBS). For example, three trains of 10 bursts (4 pulses at 100 Hz) delivered at 5 Hz, with each train separated by a specific interval.
- Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

Ex Vivo LTP Induction Following In Vivo Rapastinel Administration

This protocol is based on studies investigating the long-lasting effects of Rapastinel on synaptic plasticity.

1. Animal Dosing:

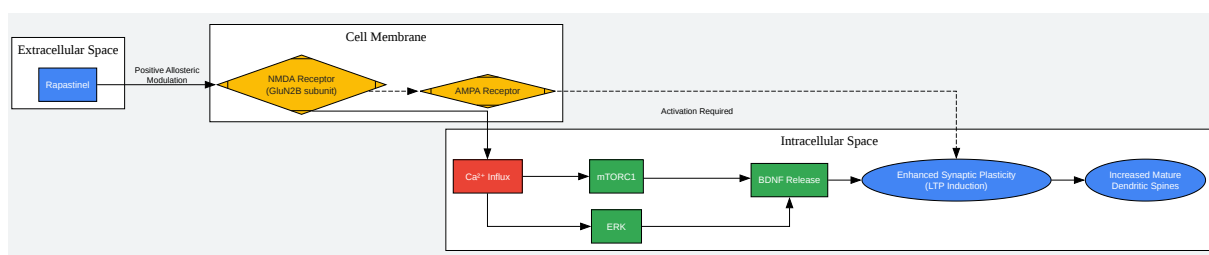
- Administer **Rapastinel acetate** (e.g., 3 mg/kg) or vehicle (saline) intravenously to adult male Sprague-Dawley rats.

2. Slice Preparation (at desired time point):

- At a specified time after dosing (e.g., 24 hours, 1 week), prepare hippocampal or mPFC slices as described in the in vitro protocol.
3. Electrophysiological Recording and LTP Induction:
- Perform electrophysiological recordings and LTP induction as described in the in vitro protocol, but without the bath application of Rapastinel in the recording chamber.
 - This method assesses the metaplastic changes in synaptic plasticity induced by the prior in vivo drug administration.

Visualizations

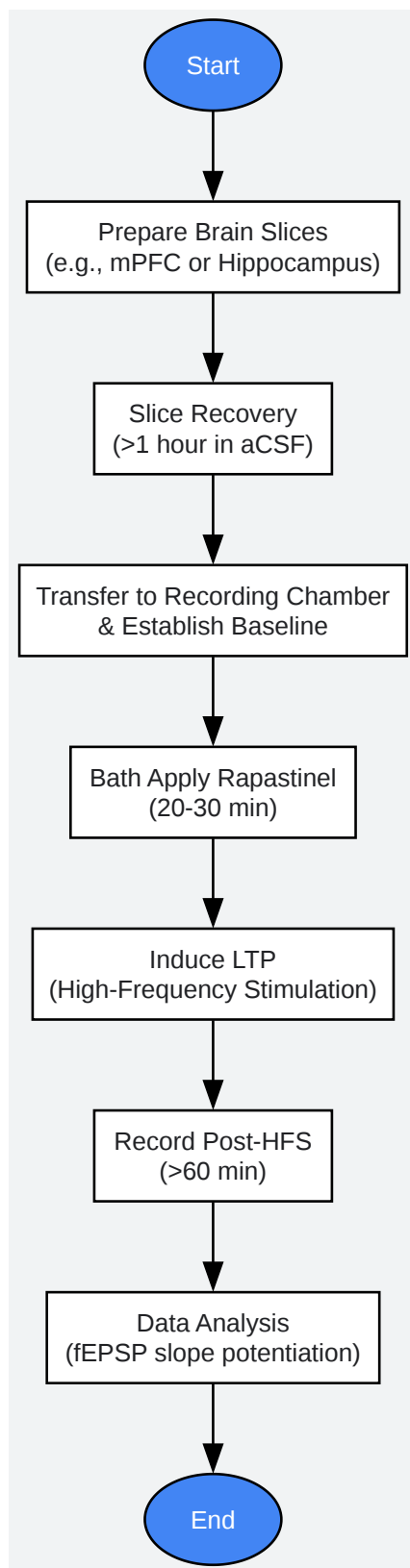
Signaling Pathway of Rapastinel-Induced LTP



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Caption: Signaling cascade initiated by Rapastinel leading to LTP.

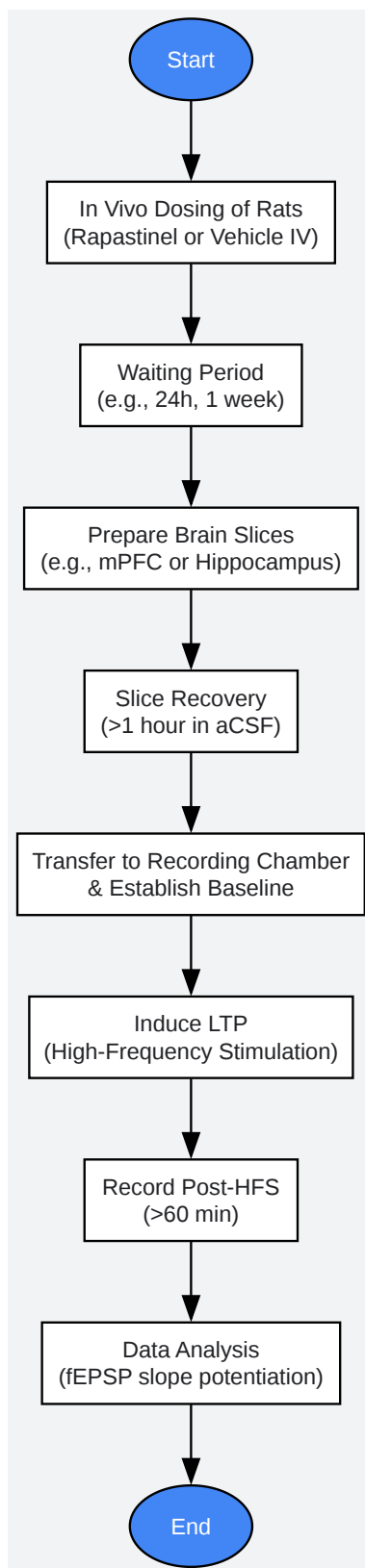
Experimental Workflow for In Vitro LTP Studies



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Caption: Workflow for in vitro LTP experiments with Rapastinel.

Experimental Workflow for Ex Vivo LTP Studies



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Caption: Workflow for ex vivo LTP experiments after in vivo Rapastinel.

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References

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